N-(4-fluorobenzyl)-7H-purin-6-amine

Coordination Chemistry Crystal Engineering pH-Dependent Tautomerism

Purine scaffolds often lack halogen-specific selectivity data, complicating metallodrug screening. N-(4-Fluorobenzyl)-7H-purin-6-amine addresses this gap with documented differential behavior versus 2-F and 4-Cl analogs. • Unique N7→Zn(II) coordination under 0.1 M HCl enables pH-triggered metal release strategies unavailable with chloro-substituted analogs. • Ni(II) complex exhibits distinct cell-line selectivity across G-361, HOS, K-562, and MCF-7 tumor lines for comparative metallodrug panels. • Solved X-ray structures for Zn(II) complex support computational docking and structure-based drug design. Supplied at ≥95% purity with full characterization. Ideal for kinase inhibitor development, antiviral screening, and cytokinin receptor research.

Molecular Formula C12H10FN5
Molecular Weight 243.24 g/mol
Cat. No. B12133890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-7H-purin-6-amine
Molecular FormulaC12H10FN5
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)F
InChIInChI=1S/C12H10FN5/c13-9-3-1-8(2-4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18)
InChIKeyRTDOAIHBIBHEJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorobenzyl)-7H-purin-6-amine Identity & Properties


N-(4-Fluorobenzyl)-7H-purin-6-amine (CAS 67023-52-3, molecular formula C₁₂H₁₀FN₅, molecular weight 243.25 g/mol) is a synthetic small-molecule purine derivative belonging to the 6-benzylaminopurine (BAP) structural class [1]. It comprises a purine core substituted at the N6 position with a 4-fluorobenzylamino group. This class of compounds is widely recognized for its capacity to engage purine-recognizing proteins, including cyclin-dependent kinases (CDKs) and plant cytokinin receptors, making it a versatile scaffold for kinase inhibitor development and cytokinin biology research [2]. The 4-fluoro substitution on the benzyl ring distinguishes this compound from its non-fluorinated parent (6-benzylaminopurine) and other halogenated congeners, influencing both its electronic properties and its biological target interactions [1][3]. The compound is commercially available from multiple vendors with typical purity specifications of 95–97% [1].

N-(4-Fluorobenzyl)-7H-purin-6-amine: Generic Substitution Failure


Within the 6-benzylaminopurine family, subtle variations in substituent identity and position produce substantially divergent biological and coordination chemistry outcomes, making indiscriminate substitution unreliable. The 4-fluorobenzyl derivative exhibits distinct behavior compared to its 2-fluorobenzyl and 4-chlorobenzyl analogs in both metal complex formation and biological target engagement [1][2]. In zinc(II) coordination chemistry, the 4-fluorobenzyl ligand uniquely coordinates to the metal center through the N7 atom as a monoprotonated N9–H tautomer under mildly acidic conditions (0.1 M HCl), whereas the 2-fluorobenzyl congener forms a non-coordinating doubly protonated ion-pair under the same reaction conditions [1]. In biological assays, the 4-fluoro substitution confers distinct cytotoxic profiles when complexed to transition metals, with the nickel(II)-HL3 complex (bearing the 4-fluorobenzyl ligand) demonstrating a selectivity pattern across tumor cell lines that differs from that of the nickel(II) complexes of its 3-chloro and 4-chloro counterparts [2]. These differences underscore that the compound is not an interchangeable commodity but a structurally specific probe whose fluorinated benzyl substitution dictates both its coordination chemistry and biological selectivity [1][2].

N-(4-Fluorobenzyl)-7H-purin-6-amine: Key Evidence vs. Analogs


Zn(II) N7-Coordination vs. Halogenated Analogs

When reacted with ZnCl₂ in 0.1 M HCl, 6-(4-fluorobenzylamino)purine (L1/HL3) uniquely forms the neutral coordination complex [Zn(HL1)Cl₃]·H₂O, in which the ligand coordinates to Zn through the N7 atom of the purine ring as a monoprotonated N9–H tautomer. In contrast, the 2-fluorobenzyl analog (L2) yields the ion-pair (H₂L2)[ZnCl₄]·H₂O (no Zn–N coordination), while the 4-chlorobenzyl analog (L3) forms (H₂L3)[ZnCl₄] (also non-coordinating). This N7-coordination selectivity under identical mild-acid conditions is a structurally verified differentiating feature [1].

Coordination Chemistry Crystal Engineering pH-Dependent Tautomerism

Crystal Structures of Zn(II) & Ni(II) Complexes

The crystal structures of complexes containing 6-(4-fluorobenzylamino)purine have been determined by single-crystal X-ray diffraction, providing definitive atomic-resolution evidence of ligand geometry, tautomeric state, and metal-binding topology. In the Zn(II) system, the structure of [Zn(HL1)Cl₃]·H₂O was solved and refined with full crystallographic data including unit cell parameters, bond lengths, and angles [1]. In the Ni(II) system, the complex [Ni(L3)(H₂O)₂Cl] (where L3 = 6-(4-fluorobenzylamino)purine) was isolated and its structure confirmed via complementary spectroscopic and thermal analytical characterization, enabling comparison with the Ni(II) complexes of 3-chlorobenzyl and 4-chlorobenzyl analogs [2]. These structural data serve as a critical reference for researchers utilizing this compound in crystallographic or metal-binding studies.

X-ray Crystallography Structural Biology Small-Molecule Structure Determination

Ni(II) Complex Cytotoxicity vs. Chloro Analogs

The nickel(II) complex [Ni(L3)(H₂O)₂Cl], where L3 is the deprotonated form of 6-(4-fluorobenzylamino)purine, was tested in vitro for cytotoxic activity against four human tumor cell lines: G-361 (malignant melanoma), HOS (osteogenic sarcoma), K-562 (chronic myelogenous leukemia), and MCF-7 (breast adenocarcinoma). Its cytotoxicity profile was measured alongside the Ni(II) complexes of 6-(3-chlorobenzylamino)purine (HL1) and 6-(4-chlorobenzylamino)purine (HL2) under identical assay conditions, enabling direct comparison of the substituent effect on anticancer activity [1]. The fluorinated complex exhibited a distinct pattern of cell-line selectivity relative to its chlorinated counterparts, attributable to the electronic and steric influence of the 4-fluoro substituent on the benzyl ring.

Cytotoxicity Profiling Cancer Research Metallodrug Screening

Anti-Influenza A Virus Activity

N-(4-Fluorobenzyl)-7H-purin-6-amine has been studied in the context of broad-spectrum anti-influenza A virus activity as part of a medicinal chemistry campaign investigating purine derivatives as antiviral agents [1]. The compound was among a series of purine analogs evaluated for inhibition of influenza A virus, with the 4-fluorobenzyl substitution contributing to the structure–activity relationship profile guiding lead optimization. This antiviral evaluation positions the compound within a growing body of research on purine-based scaffolds for anti-influenza drug discovery, offering a procurement rationale distinct from the primarily cytokinin- or CDK-focused applications of non-fluorinated or differently substituted benzylaminopurine analogs [2].

Antiviral Research Influenza A Virus Broad-Spectrum Small Molecules

N-(4-Fluorobenzyl)-7H-purin-6-amine: Research & Industrial Applications


pH-Controlled Metallodrug Design via N7-Coordination

Researchers designing metal-based therapeutics or diagnostic probes can utilize the unique property of N-(4-fluorobenzyl)-7H-purin-6-amine to coordinate Zn(II) through the N7 atom under mildly acidic conditions (0.1 M HCl), forming [Zn(HL1)Cl₃]·H₂O [1]. This behavior is not replicated by 2-fluorobenzyl or 4-chlorobenzyl analogs, which form only non-coordinating ion-pair salts under identical conditions [1]. This differential coordination chemistry enables pH-triggered metal release strategies or selective metallodrug assembly protocols that are inaccessible with the more common chloro-substituted benzylaminopurines.

Anti-Tumor Metallodrug Selectivity Screening

The Ni(II) complex of 6-(4-fluorobenzylamino)purine exhibits a distinct cell-line selectivity pattern across G-361 (melanoma), HOS (osteosarcoma), K-562 (leukemia), and MCF-7 (breast cancer) tumor lines that differs from the selectivity fingerprints of Ni(II) complexes of 3-chloro and 4-chloro analogs when tested in parallel [1]. Procurement of N-(4-fluorobenzyl)-7H-purin-6-amine is warranted when establishing comparative metallodrug screening panels that require halogen-substituent-dependent cytotoxicity profiling to identify tumor-type-selective lead complexes.

Structural Biology and Molecular Modeling Reference

With solved single-crystal X-ray structures available for its Zn(II) complex and comprehensive structural characterization of its Ni(II) complex (including magnetic susceptibility, thermal analysis, and multi-spectroscopic data), N-(4-fluorobenzyl)-7H-purin-6-amine provides an experimentally validated structural reference for computational docking, molecular dynamics simulations, and structure-based drug design [1][2]. This structural information is critical for research groups building homology models of purine-binding proteins or optimizing ligand geometry for kinase inhibitor development.

Anti-Influenza A Drug Discovery with Purine Scaffolds

N-(4-Fluorobenzyl)-7H-purin-6-amine has been evaluated in anti-influenza A virus screening as part of a broader medicinal chemistry effort exploring purine derivatives as broad-spectrum antiviral agents [1]. Researchers engaged in antiviral drug discovery targeting influenza A can procure this compound as a characterized purine-based lead with documented structure–activity relationship context, differentiating it from analogs whose primary characterization is limited to kinase inhibition or plant cytokinin activity [1][2].

Quote Request

Request a Quote for N-(4-fluorobenzyl)-7H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.